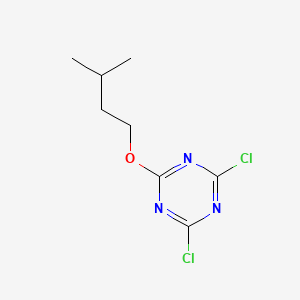methanone CAS No. 61170-77-2](/img/structure/B14590420.png)
[3-(Chloromethyl)oxiran-2-yl](cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)oxiran-2-ylmethanone is a chemical compound that features an oxirane ring, a chloromethyl group, and a cyclohexyl group attached to a methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)oxiran-2-ylmethanone typically involves the reaction of cyclohexylmethanone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of 3-(Chloromethyl)oxiran-2-ylmethanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions. Common acids include hydrochloric acid and sulfuric acid, while bases include sodium hydroxide and potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Epoxide Ring Opening: Products include diols, amino alcohols, and hydroxy ethers.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
Scientific Research Applications
3-(Chloromethyl)oxiran-2-ylmethanone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its reactive functional groups.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)oxiran-2-ylmethanone involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in substitution reactions, further modifying the target molecules. These interactions can affect the function and activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure due to the presence of an oxirane ring and a chloromethyl group.
Cyclohexylmethanone: Shares the cyclohexyl group and methanone functionality.
Chloromethyl Ketones: Compounds with a chloromethyl group attached to a ketone.
Uniqueness
3-(Chloromethyl)oxiran-2-ylmethanone is unique due to the combination of its functional groups, which provide a diverse range of reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
61170-77-2 |
|---|---|
Molecular Formula |
C10H15ClO2 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
[3-(chloromethyl)oxiran-2-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C10H15ClO2/c11-6-8-10(13-8)9(12)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |
InChI Key |
NCXODYWNWFHDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
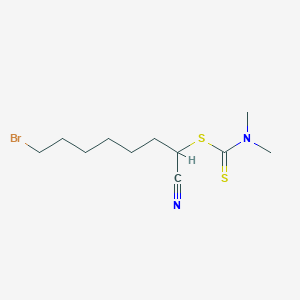
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
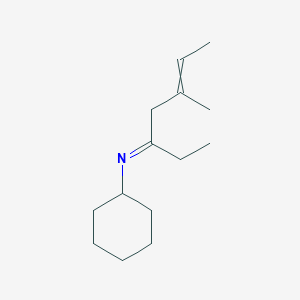
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
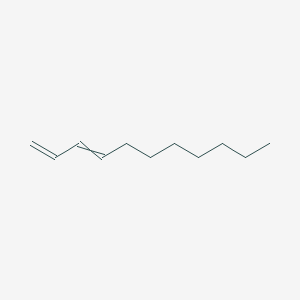
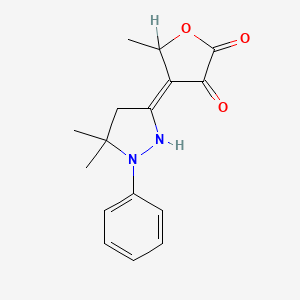
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
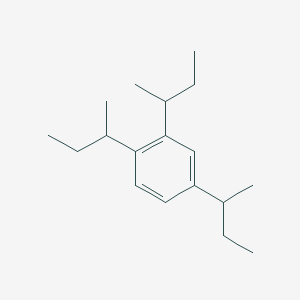
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
